molecular formula C21H25ClN10O B12401688 SphK2-IN-2

SphK2-IN-2

Katalognummer: B12401688
Molekulargewicht: 468.9 g/mol
InChI-Schlüssel: UZFFPFSVXJRLCE-LMOVPXPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SphK2-IN-2 is a potent and selective inhibitor of sphingosine kinase 2 (SphK2), an enzyme that catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P). Sphingosine-1-phosphate is a bioactive lipid that plays a crucial role in various cellular processes, including cell growth, survival, and migration. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, kidney fibrosis, and multiple sclerosis .

Vorbereitungsmethoden

The synthesis of SphK2-IN-2 involves several steps, including the preparation of the core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various chemical reactions to introduce the desired functional groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and selectivity .

Industrial production methods for this compound may involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions, and ensuring the purity and quality of the final product. This may include the use of advanced techniques such as continuous flow chemistry and process optimization to achieve efficient and cost-effective production .

Analyse Chemischer Reaktionen

SphK2-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of oxidized derivatives of this compound. Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives. Substitution reactions may involve the use of nucleophiles such as halides or amines, resulting in the formation of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

SphK2-IN-2 has been extensively studied for its scientific research applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, this compound is used as a tool compound to study the role of sphingosine kinase 2 in various cellular processes and to develop new therapeutic agents targeting this enzyme .

In biology, this compound is used to investigate the role of sphingosine kinase 2 in cell growth, survival, and migration. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in various cancer cell lines. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of diseases such as cancer, kidney fibrosis, and multiple sclerosis .

In industry, this compound is used in the development of new drugs and therapeutic agents targeting sphingosine kinase 2. It is also used in the production of sphingosine-1-phosphate analogs and derivatives for various applications .

Wirkmechanismus

SphK2-IN-2 exerts its effects by inhibiting the activity of sphingosine kinase 2, thereby reducing the production of sphingosine-1-phosphate. Sphingosine-1-phosphate is a bioactive lipid that interacts with various cellular receptors and signaling pathways to regulate cell growth, survival, and migration .

The inhibition of sphingosine kinase 2 by this compound leads to a decrease in sphingosine-1-phosphate levels, which in turn affects various cellular processes. For example, the reduction in sphingosine-1-phosphate levels can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to modulate the expression of various genes and proteins involved in cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

SphK2-IN-2 is unique in its selectivity and potency as an inhibitor of sphingosine kinase 2. Compared to other similar compounds, this compound has a higher selectivity for sphingosine kinase 2 over sphingosine kinase 1, making it a valuable tool for studying the specific role of sphingosine kinase 2 in various cellular processes .

Similar compounds include other sphingosine kinase inhibitors such as SphK1-IN-1, which selectively inhibits sphingosine kinase 1, and dual inhibitors that target both sphingosine kinase 1 and sphingosine kinase 2. These compounds have different selectivity profiles and potencies, and their effects on cellular processes may vary depending on the specific target and mechanism of action .

Eigenschaften

Molekularformel

C21H25ClN10O

Molekulargewicht

468.9 g/mol

IUPAC-Name

(2S)-2-[[3-[4-[[4-(1-methylpyrazol-4-yl)triazol-1-yl]methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboximidamide;hydrochloride

InChI

InChI=1S/C21H24N10O.ClH/c1-29-12-16(10-24-29)18-13-30(28-26-18)11-14-4-6-15(7-5-14)20-25-19(32-27-20)9-17-3-2-8-31(17)21(22)23;/h4-7,10,12-13,17H,2-3,8-9,11H2,1H3,(H3,22,23);1H/t17-;/m0./s1

InChI-Schlüssel

UZFFPFSVXJRLCE-LMOVPXPDSA-N

Isomerische SMILES

CN1C=C(C=N1)C2=CN(N=N2)CC3=CC=C(C=C3)C4=NOC(=N4)C[C@@H]5CCCN5C(=N)N.Cl

Kanonische SMILES

CN1C=C(C=N1)C2=CN(N=N2)CC3=CC=C(C=C3)C4=NOC(=N4)CC5CCCN5C(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.